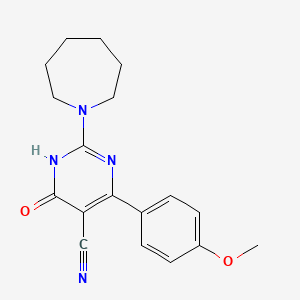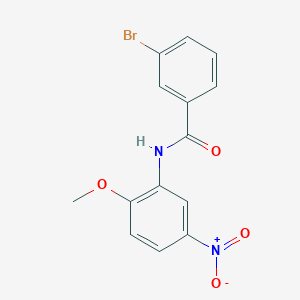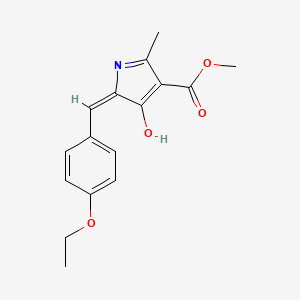
4-(4-bromophenyl)-2,4-dioxo-3-(phenylhydrazono)butanoic acid
Descripción general
Descripción
4-(4-bromophenyl)-2,4-dioxo-3-(phenylhydrazono)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as BPDH and is synthesized through a specific method that involves the reaction of 4-bromobenzaldehyde and phenylhydrazine with ethyl acetoacetate.
Mecanismo De Acción
The exact mechanism of action of BPDH is not fully understood. However, it has been suggested that BPDH exerts its anticancer and antimicrobial properties by inhibiting the activity of certain enzymes and proteins in the target cells.
Biochemical and Physiological Effects:
BPDH has been found to exhibit various biochemical and physiological effects. In in vitro studies, BPDH has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BPDH has been found to inhibit the growth of various bacterial and fungal strains. In animal studies, BPDH has been found to exhibit low toxicity and high bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPDH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPDH has some limitations, including its low solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for the study of BPDH. One potential area of research is the development of BPDH-based drugs for the treatment of cancer and infectious diseases. Another potential area of research is the synthesis of BPDH-based materials for various applications, including electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of BPDH and its potential side effects.
Conclusion:
BPDH is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis of BPDH involves the reaction of 4-bromobenzaldehyde and phenylhydrazine with ethyl acetoacetate. BPDH has been extensively studied for its potential application in medicinal chemistry, material science, and analytical chemistry. BPDH has been found to exhibit various biochemical and physiological effects, including anticancer and antimicrobial properties. BPDH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPDH has some limitations, including its low solubility in water and its relatively high cost. There are several future directions for the study of BPDH, including the development of BPDH-based drugs and materials and further studies to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
BPDH has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BPDH has been found to exhibit anticancer and antimicrobial properties. In material science, BPDH has been used as a building block for the synthesis of various organic materials. In analytical chemistry, BPDH has been used as a reagent for the detection of various metal ions.
Propiedades
IUPAC Name |
(Z)-4-(4-bromophenyl)-4-hydroxy-2-oxo-3-phenyldiazenylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-8-6-10(7-9-11)14(20)13(15(21)16(22)23)19-18-12-4-2-1-3-5-12/h1-9,20H,(H,22,23)/b14-13-,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAGZDNZJUBOSH-XAHMHOJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B3721264.png)
![2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721268.png)
![3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721273.png)
![3-[(4-bromophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3721280.png)

![6-phenylbenzo[a]phenazin-5-ol](/img/structure/B3721295.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721299.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B3721309.png)

![N-[2-(tert-butylthio)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721322.png)
![3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721333.png)

![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)